molecular formula C23H24N6O3 B13970991 tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B13970991
M. Wt: 432.5 g/mol
InChI Key: SQXWMRZXUURMIY-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a structurally complex bicyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a pyridyl-substituted diazabicyclo[3.1.1]heptane system.

Properties

Molecular Formula

C23H24N6O3

Molecular Weight

432.5 g/mol

IUPAC Name

tert-butyl 3-[5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

InChI

InChI=1S/C23H24N6O3/c1-23(2,3)32-22(31)29-16-6-17(29)12-27(11-16)20-5-4-14(9-25-20)19-7-18(30)13-28-21(19)15(8-24)10-26-28/h4-5,7,9-10,13,16-17,30H,6,11-12H2,1-3H3

InChI Key

SQXWMRZXUURMIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1CN(C2)C3=NC=C(C=C3)C4=CC(=CN5C4=C(C=N5)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Route

The bicyclic amine intermediate, tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, is a key building block. Its preparation involves:

  • Starting from 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid derivatives.
  • Protection of the carboxylic acid group as a tert-butyl ester.
  • Use of reagents such as dodecanethiol and lithium hydroxide hydrate in dimethylformamide (DMF) solvent.

Reaction Conditions and Workup

  • The reaction mixture is stirred at room temperature for approximately 2 hours.
  • After reaction completion, the mixture is diluted with a hexanes-ethyl acetate mixture (1:1).
  • Acid-base extraction is performed: aqueous hydrochloric acid washes remove impurities, followed by basification with sodium hydroxide to pH 13.
  • The product is extracted into an organic phase (methylene chloride-methanol 9:1), washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
  • The isolated product is a white solid with reported yields around 81%.

Summary Table of Intermediate Synthesis

Step Reagents/Conditions Outcome
Starting material 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid derivative Precursor for esterification
Protection tert-Butyl ester formation Protected bicyclic amine
Reaction medium DMF Solvent
Additives Dodecanethiol, lithium hydroxide hydrate Facilitate reaction
Temperature Room temperature (r.t.) Mild conditions
Extraction Acid-base extraction, organic solvent extraction Purification
Yield 81% High yield

Data adapted from chemical synthesis description

Assembly of the Pyrazolo[1,5-a]pyridine and Pyridine Subunits

Key Synthetic Steps

  • The pyrazolo[1,5-a]pyridine core bearing cyano and hydroxyl substituents is typically synthesized via cyclization reactions involving substituted pyridines and hydrazine derivatives.
  • Introduction of the 5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl) substituent on the pyridin-2-yl moiety is achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, depending on the functional groups.
  • The pyridin-2-yl fragment is linked to the bicyclic amine through nucleophilic substitution or reductive amination.

Representative Patent Procedures

  • Patent US20190106438A1 describes processes for preparing related pyrazolo[1,5-a]pyridine derivatives with bicyclic amine substituents, involving multi-step synthetic sequences with palladium catalysts and selective functional group transformations.
  • Patent EP4074710A1 details synthetic steps including bromination of pyridine rings, coupling with bicyclic amines, and final functionalization to yield hydroxypyrazolo[1,5-a]pyridine derivatives.

Final Coupling and Purification

Coupling Reaction

  • The final step involves coupling the tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate with the 5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl fragment.
  • Conditions typically include:
    • Use of palladium catalysts or other transition metals.
    • Base such as potassium carbonate or cesium carbonate.
    • Solvents like dimethylformamide, toluene, or dioxane.
    • Elevated temperatures (80–120 °C) under inert atmosphere.

Purification Techniques

  • Crude product is purified by chromatographic methods such as silica gel column chromatography.
  • Recrystallization from suitable solvents (e.g., ethyl acetate/hexanes) is employed to obtain high purity.
  • Final compound is isolated as a solid, often characterized by NMR, mass spectrometry, and HPLC purity analysis.

Pharmaceutical Formulations and Additional Processing Notes

  • Solid formulations of related compounds have been developed with excipients like microcrystalline cellulose, mannitol, and lubricants such as magnesium stearate for oral dosage forms.
  • Spray dried dispersions and encapsulation in gelatin capsules are common pharmaceutical processing techniques for these compounds, indicating the importance of purity and stability in the final product.

Summary Table of Preparation Methods

Preparation Stage Methodology/Conditions Key Reagents/Materials Yield/Outcome Reference
Synthesis of bicyclic amine ester Esterification with tert-butyl protection; dodecanethiol, LiOH in DMF; room temp 3,6-Diazabicyclo[3.1.1]heptane acid derivative 81% yield, white solid
Pyrazolo[1,5-a]pyridine synthesis Cyclization and functionalization; Pd-catalyzed coupling Pyridine derivatives, hydrazine, Pd catalysts Multi-step, moderate to high yields
Final coupling Pd-catalyzed cross-coupling; base; elevated temp Bicyclic amine ester, substituted pyridine Purified target compound
Purification Chromatography, recrystallization Silica gel, solvents High purity product

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the cyano group would yield an amine .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .

Biology

In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets can provide insights into the mechanisms of action of various biological processes .

Medicine

In medicinal chemistry, tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has potential as a lead compound for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities .

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Compound A: tert-Butyl 3-amino-4,5,6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridine-3-carboxylate ()

  • Core Structure : Pyrazolo[4,3-c]pyridine with a partially saturated dihydro system.
  • Substituents: Methyl and amino groups.
  • Synthesis: Cyclization of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate with methylhydrazine in ethanol (60% yield, yellow solid) .
  • Key Data : MS (ESI) m/z 253 [M+H]+, melting point 163–165°C .

Compound B: (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate ()

  • Core Structure : Hexahydropyrrolo[3,4-c]pyrrole with a benzotriazole carbonyl group.
  • Synthesis : HATU-mediated coupling in DMF (83% yield, light yellow foam) .
  • Key Data : MS m/z 358.5 [M+H]+, complex 1H-NMR signals due to benzotriazole and bicyclic system .

Target Compound

  • Core Structure : Diazabicyclo[3.1.1]heptane fused with pyrazolo[1,5-a]pyridine and pyridyl groups.
  • Substituents: Hydroxyl and cyano groups likely improve polarity and binding interactions.

Physicochemical and Spectral Properties

Property Compound A Compound B Target Compound
Molecular Weight 253 [M+H]+ 358.5 [M+H]+ ~500 (estimated)
Physical State Yellow solid Light yellow foam Not reported
Key Functional Groups Methyl, amino Benzotriazole, carbonyl Cyano, hydroxyl, pyridyl
Spectral Features Simple 1H-NMR signals Complex 1H-NMR splitting Likely complex due to fused rings

Pharmacological Implications

  • Target Compound : The fused pyrazolo-pyridine and diazabicycloheptane systems likely enhance rigidity and target selectivity, while the hydroxyl group may improve solubility over Compound B’s lipophilic benzotriazole .

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